乙酰丙酮锂

描述

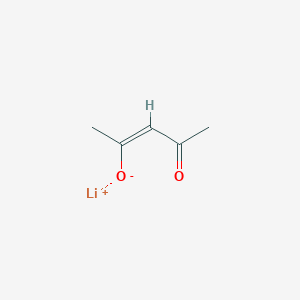

Lithium acetylacetonate, also known as lithium acetylacetonate, is an organic compound with the chemical formula C5H7LiO2. It is a colorless or pale yellow solid that is primarily used as a reagent in organic synthesis. This compound is known for its stability and solubility in various organic solvents, making it a valuable component in different chemical processes .

科学研究应用

Lithium acetylacetonate has several scientific research applications. In chemistry, it is used as a reagent for organic synthesis and as a catalyst or ligand in various reactions . In the field of materials science, it is used in the sol-gel synthesis of lithium niobate powder and thin films, which have applications in optical waveguides, optical modulators, and surface acoustic wave devices . Additionally, lithium 2,4-pentanedionate is used in the preparation of other lithium-containing compounds, which have applications in batteries and other energy storage devices .

作用机制

Target of Action

It is known that lithium, in general, interacts with several enzymes and neurotransmitters in the brain . For instance, lithium inhibits enzymes such as inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) . These enzymes play crucial roles in various cellular processes, including signal transduction and gene expression .

Mode of Action

Lithium acetylacetonate’s mode of action is complex and multifaceted. It is known to affect neurotransmission by modulating the activity of certain neurotransmitters. For example, lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain . It also enhances inhibitory neurotransmission by downregulating the NMDA receptor .

Biochemical Pathways

Lithium acetylacetonate affects several biochemical pathways. It modulates the activity of second messenger systems such as adenyl cyclase (AC) and cyclic adenosine monophosphate (cAMP) . It also impacts the functionality of subunits of the dopamine-associated G protein . Furthermore, lithium influences the glutamate pathways, leading to a decrease in excitotoxicity .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Due to its narrow therapeutic window, therapeutic drug monitoring is necessary to avoid adverse effects or lack of drug response .

Result of Action

The result of lithium acetylacetonate’s action is multifaceted. It has been used as a precursor to produce lithium-containing materials for various applications such as in organic light-emitting diodes (OLEDs), lithium-ion batteries, and as a catalyst in organic synthesis . It also serves as a stabilizer for polymeric electrolytes in lithium batteries and as a curing agent for epoxy resins .

Action Environment

The action of lithium acetylacetonate can be influenced by various environmental factors. For instance, the presence of other medications can affect its pharmacokinetics . Age, body weight, and renal function are also important factors that can influence its action

生化分析

Biochemical Properties

Lithium acetylacetonate interacts with various enzymes and proteins. It is known to inhibit GSK3β, a kinase that phosphorylates eIF2B and reduces its activity . By inhibiting GSK3β, Lithium acetylacetonate is expected to stimulate eIF2B activity .

Cellular Effects

The effects of Lithium acetylacetonate on cells are largely derived from its role as a GSK3β inhibitor. GSK3β is involved in numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . Therefore, Lithium acetylacetonate, through its inhibition of GSK3β, can influence these cellular processes.

Molecular Mechanism

Lithium acetylacetonate exerts its effects at the molecular level primarily through its interaction with GSK3β. By inhibiting GSK3β, it can influence the phosphorylation state of eIF2B, thereby affecting gene expression .

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of Lithium acetylacetonate in animal models, lithium compounds have been studied extensively. For instance, lithium has been shown to have varying effects in animal models of vanishing white matter, with some improvements observed at certain dosages .

Metabolic Pathways

Lithium acetylacetonate is involved in the metabolic pathway related to the regulation of eIF2B activity. It interacts with GSK3β, an enzyme that phosphorylates eIF2B .

Subcellular Localization

Given its role as a GSK3β inhibitor, it is likely to be found wherever GSK3β is present within the cell .

准备方法

Lithium acetylacetonate can be synthesized through several methods. One common method involves the reaction of acetylacetone with lithium hydride in an ether solvent. This reaction produces lithium 2,4-pentanedionate and liberates hydrogen gas . Another method involves the sol-gel process, where lithium 2,4-pentanedionate is used as a lithium source to prepare lithium niobate powder. This method offers advantages over the double alkoxide method, as lithium 2,4-pentanedionate is less prone to moisture and is easily soluble in 2-methoxyethanol .

化学反应分析

Lithium acetylacetonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is often used as a catalyst or ligand in organic synthesis reactions. Common reagents used in these reactions include organic solvents like ether and methanol. The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the sol-gel synthesis of lithium niobate, lithium 2,4-pentanedionate reacts with niobium pentoxide to form lithium niobate powder .

相似化合物的比较

Lithium acetylacetonate can be compared with other similar compounds, such as lithium ethoxide and lithium carbonate. Unlike lithium ethoxide, lithium 2,4-pentanedionate is less prone to moisture and is easily soluble in 2-methoxyethanol, making it a more stable and convenient reagent for certain applications . Lithium carbonate, on the other hand, is commonly used in the production of lithium-ion batteries and has different chemical properties and applications compared to lithium 2,4-pentanedionate .

Similar compounds include:

- Lithium ethoxide

- Lithium carbonate

- Lithium hydroxide

Each of these compounds has unique properties and applications, making them suitable for different purposes in scientific research and industrial processes.

属性

IUPAC Name |

lithium;(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.Li/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEOOCAGEXVCBQ-LNKPDPKZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(=CC(=O)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C/C(=C/C(=O)C)/[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Lithium acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18115-70-3 | |

| Record name | Pentane-2,4-dione, monolithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018115703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane-2,4-dione, monolithium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)

![2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol](/img/structure/B99766.png)

![Acetamide, N-[4-(trimethylsilyl)phenyl]-](/img/structure/B99768.png)